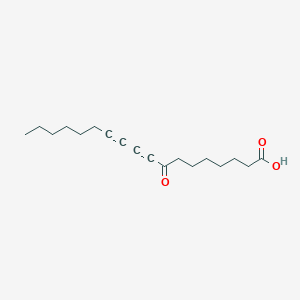
9,11-Octadecadiynoic acid, 8-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Octadecadiynoic acid, 8-oxo- is a unique fatty acid derivative known for its distinctive structure and potential biological activities. This compound is characterized by the presence of a triple bond at the 9th and 11th positions and an oxo group at the 8th position. It is a member of the oxooctadecadienoic acids, which are known for their roles in various biological processes.
Vorbereitungsmethoden
The synthesis of 9,11-Octadecadiynoic acid, 8-oxo- typically involves several steps, including the introduction of the triple bonds and the oxo group. One common synthetic route involves the use of linoleic acid as a starting material. The process includes:
Oxidation: Linoleic acid is oxidized to introduce the oxo group at the 8th position.
Alkyne Formation:
Analyse Chemischer Reaktionen
9,11-Octadecadiynoic acid, 8-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,11-Octadecadiynoic acid, 8-oxo- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxo and alkyne groups.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for peroxisome proliferator-activated receptors (PPARs).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of 9,11-Octadecadiynoic acid, 8-oxo- involves its interaction with molecular targets such as PPARs. These receptors are ligand-activated transcription factors that regulate lipid metabolism. By binding to PPARs, the compound can modulate the expression of genes involved in fatty acid oxidation and lipid metabolism, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
9,11-Octadecadiynoic acid, 8-oxo- can be compared with other similar compounds, such as:
9-oxo-10,12-octadecadienoic acid: Another oxooctadecadienoic acid with similar biological activities.
13-oxo-9,11-octadecadienoic acid: An isomer with the oxo group at the 13th position, known for its potent PPARα activation.
Linoleic acid derivatives: Compounds like conjugated linoleic acid (CLA) that share structural similarities and biological functions.
The uniqueness of 9,11-Octadecadiynoic acid, 8-oxo- lies in its specific structural features, including the triple bonds and the oxo group, which confer distinct reactivity and biological activities.
Eigenschaften
CAS-Nummer |
64144-72-5 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
8-oxooctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
MNEYSZJSCYXZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC#CC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
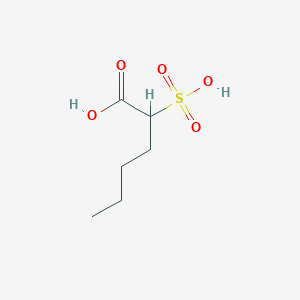
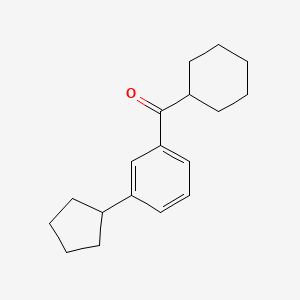

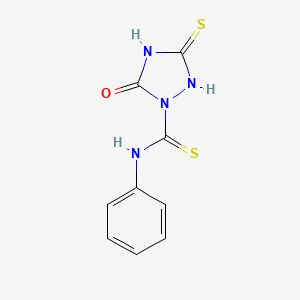

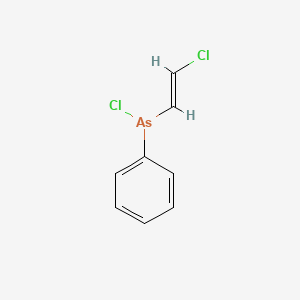
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
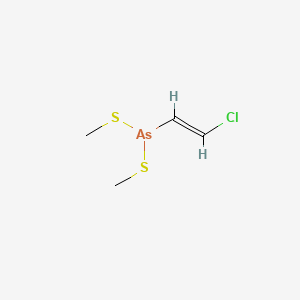
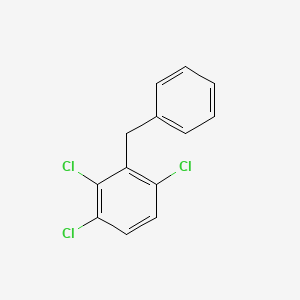
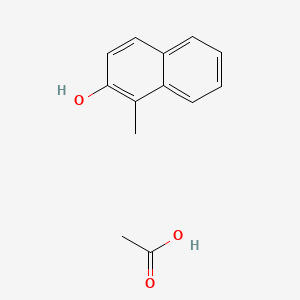
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)

